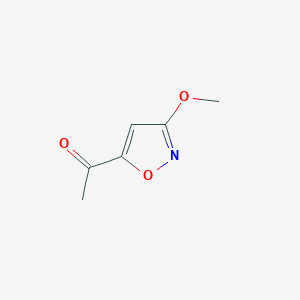

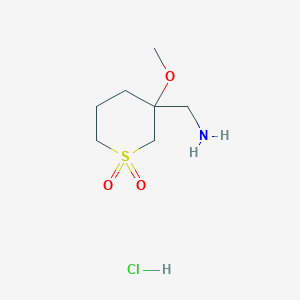

![molecular formula C26H33N3O2 B2529350 1-(叔丁基)-4-(1-(3-(2,5-二甲基苯氧基)丙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮 CAS No. 878694-42-9](/img/structure/B2529350.png)

1-(叔丁基)-4-(1-(3-(2,5-二甲基苯氧基)丙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or to induce stereochemical outcomes. In the case of the synthesis of enantiomers of antilipidemic agents, the process involves the resolution of diastereomeric amides followed by deamination. For instance, the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid were prepared using Chiralcel OJ column chromatography and from optically active carboxylic acids, which were obtained by resolving diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography, followed by deamination with N2O4 .

Molecular Structure Analysis

The molecular structure and the arrangement of molecules in the solid state can be studied using X-ray crystallography. This technique allows for the determination of absolute configurations of enantiomers, as well as the identification of specific interactions such as hydrogen bonds and π-π stacking interactions. For example, in certain tert-butyl-containing compounds, inversion-related pairs of molecules are linked by C-H...O hydrogen bonds to form dimers, which are further linked into chains or sheets by π-π stacking interactions . The orientation of substituents, such as methoxy or dimethylamino groups, can significantly influence the overall molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. In the context of tert-butyl-containing compounds, the presence of bulky tert-butyl groups can affect the compound's reactivity and selectivity in chemical reactions. For example, the protection of diols with tert-butyldimethylsilyloxybenzylidene acetal involves the use of tert-butyldimethylsilyl chloride and 4-hydroxybenzaldehyde in the presence of imidazole and 4-(dimethylamino)pyridine, showcasing the role of tert-butyl groups in protecting group chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. Bulky groups like tert-butyl can impart steric hindrance, affecting the compound's physical state and its interactions with solvents or other molecules. The presence of tert-butyl groups can also influence the lipophilicity of a molecule, which is particularly relevant in the development of pharmaceutical agents, as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties .

科学研究应用

配合物的合成与表征

钌(II)配合物的合成与催化活性

一项研究探索了带有吡啶官能化 N-杂环卡宾的钌(II)羰基氯配合物,展示了它们在酮的氢转移反应中的催化活性 (Cheng 等,2009)。

荧光吡啶衍生物

另一项研究重点关注钯催化的荧光苯并[4,5]咪唑并[1,2-a]吡啶的合成,表明在材料科学或作为荧光标记物中具有潜在应用 (Chen 等,2020)。

在材料科学中的应用

用于发光传感的镧系金属-有机骨架 (MOF)

对基于二甲基苯基咪唑二羧酸盐的镧系(III)-有机骨架的研究表明它们作为苯甲醛基衍生物的荧光传感器具有潜力,表明在化学传感和检测中的应用 (Shi 等,2015)。

属性

IUPAC Name |

1-tert-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O2/c1-18-11-12-19(2)23(15-18)31-14-8-13-28-22-10-7-6-9-21(22)27-25(28)20-16-24(30)29(17-20)26(3,4)5/h6-7,9-12,15,20H,8,13-14,16-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDXXZKVZDRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

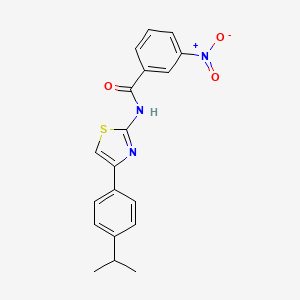

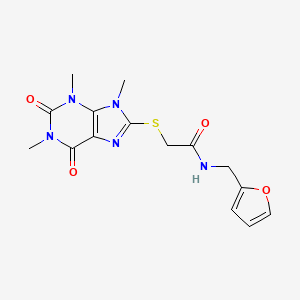

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)

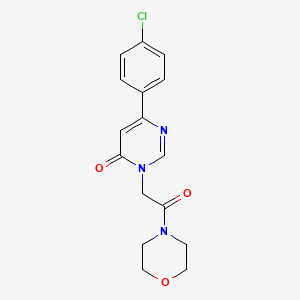

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)

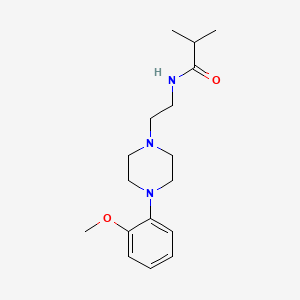

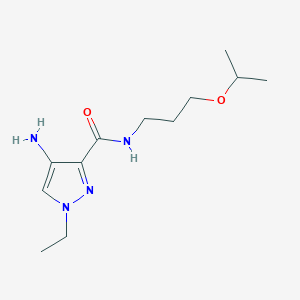

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

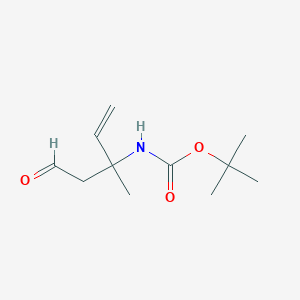

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)